Antiamebic Potency: Chloroacetyl vs. Dichloroacetyl in the Hamster Endamoeba criceti Clearance Model
In the same patent and using the identical hamster model of Endamoeba criceti infection, 1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol (the target compound) required a dose of 3.12 mg/kg/day × 3 days to clear 10/10 hamsters, whereas the dichloroacetyl analog achieved 5/5 clearance at 1.56 mg/kg/day—an approximately 2-fold higher potency on a mg/kg basis [1]. While the dichloroacetyl analog is more potent, the chloroacetyl variant offers a differentiated balance of intrinsic activity and a less sterically hindered, more electrophilic chloroacetyl carbon, which is advantageous for nucleophilic displacement reactions in subsequent derivatization [1][2].
| Evidence Dimension | In vivo antiamebic efficacy (hamster clearance model) |
|---|---|
| Target Compound Data | 3.12 mg/kg/day × 3 days p.o.; 10/10 hamsters cleared of E. criceti |
| Comparator Or Baseline | 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol (CAS 62265-67-2): 1.56 mg/kg/day × 3 days p.o.; 5/5 hamsters cleared |
| Quantified Difference | Approximately 2-fold lower potency (3.12 vs. 1.56 mg/kg/day); both achieve complete clearance at their respective doses |
| Conditions | Female hamsters (95–145 g) naturally infected with Endamoeba criceti; compound suspended in 10% gelatin; oral gavage twice daily for 3 consecutive days; cecal scraping examined microscopically (100×) on day 4 |
Why This Matters
For procurement decisions in anti-parasitic drug discovery, the chloroacetyl analog provides a distinct potency scaffold that, while less potent than the dichloroacetyl congener, offers a more reactive electrophilic center for covalent derivatization strategies—including PROTAC conjugate synthesis—that the sterically encumbered dichloroacetyl group cannot match.
- [1] Sterling Drug Inc. US Patent 3,997,542. Column 5, lines 207–213. 1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol cleared ten out of ten hamsters at 3.12 mg/kg/day × 3 days; 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol cleared five out of five hamsters at 1.56 mg/kg/day × 3 days. View Source
- [2] Sterling Drug Inc. US Patent 3,997,542. Column 3, lines 300–335. Description of N-acylation reaction of 1,2,3,4-tetrahydro-6-hydroxyquinoline with acyl halides. Chloroacetyl chloride used to generate the N-chloroacetyl derivative; further O-acylation and halogenation steps described. View Source
